{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Overview
Description
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride are currently unknown. The compound’s structure is similar to that of bicyclo[2.2.1]heptan-2-ol , which suggests potential targets could be related to those of this compound.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to bicyclo[2.2.1]heptan-2-ol , it’s possible that similar pathways could be affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {1,7,7-Trimethylbicyclo[22Information about the compound’s bioavailability, half-life, metabolism, and excretion is currently unavailable
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and how it interacts with its targets . 21]heptan-2-yl}hydrazine dihydrochloride is currently unavailable.
Biological Activity
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride (CAS: 743380-66-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
- IUPAC Name : (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)hydrazine
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticonvulsant properties and potential antiviral activity.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant effects. For example:
- Study Findings : A synthesized derivative showed protection against pentylenetetrazol (PTZ)-induced seizures with a notable increase in the duration of seizure protection compared to control groups. The compound provided 100% mortality protection 24 hours post-administration, indicating a prolonged effect .
Compound | 3-Hour Protection (%) | 24-Hour Protection (%) |
---|---|---|
VPA | 80 | - |
Camphor | 60 | - |
Hydrazone 3 | 80 | 100 |
This suggests that the compound may act through enzymatic cleavage of labile bonds, leading to gradual release and sustained anticonvulsant activity .
Antiviral Activity
The compound's derivatives have also been tested for antiviral properties:
- Antiviral Efficacy : In a study focusing on filovirus entry inhibition, a related compound exhibited an IC50 value of 9.1 μM against the Ebola virus, demonstrating significant antiviral potency . This suggests potential applications in treating viral infections.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but appear to involve modulation of neurotransmitter systems and interference with viral entry pathways.
Neurotransmitter Modulation
The anticonvulsant activity may be attributed to the compound's ability to modulate GABAergic and glutamatergic neurotransmission, which are critical in seizure control .
Viral Entry Inhibition
The antiviral mechanism likely involves binding to viral glycoproteins, thereby inhibiting their ability to enter host cells . This is supported by molecular docking studies that suggest a strong interaction between the compound and viral proteins.
Case Study 1: Anticonvulsant Efficacy
In an experimental model using PTZ-induced seizures in rodents, the hydrazone derivative demonstrated significant seizure protection compared to traditional anticonvulsants like valproic acid (VPA). The study concluded that this derivative could be a promising candidate for further development in epilepsy treatment .
Case Study 2: Antiviral Screening
A screening study against filoviruses highlighted the compound's potential as an antiviral agent. The derivative showed low cytotoxicity and high selectivity index (SI), indicating safety for therapeutic use while effectively inhibiting viral replication .
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;;/h7-8,12H,4-6,11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDLFPWXFUBFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NN)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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